molecular formula C16H23NO3 B10907190 Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate CAS No. 886504-38-7

Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate

Cat. No.: B10907190
CAS No.: 886504-38-7
M. Wt: 277.36 g/mol
InChI Key: RASKANXPDRQCSG-UHFFFAOYSA-N
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Description

Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate is a chemical compound of interest in pharmaceutical and chemical research, designed for Research Use Only (RUO). It is a derivative based on the methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate) scaffold, a structure known for its biological activity. Studies on related derivatives show that the methyl vanillate core can activate the Wnt/β-catenin signaling pathway and induce osteogenic differentiation . The structural modification with a cyclohexylaminomethyl group at the 3-position is intended to alter the molecule's physicochemical properties, such as solubility and metabolic stability, to enhance its research utility. Research Applications: This compound serves primarily as a synthetic intermediate or a building block in medicinal chemistry. Researchers utilize it in the design and synthesis of novel molecules with potential pharmacological activity. Its structure, featuring a benzoate ester and a secondary amine, makes it a versatile precursor for further chemical transformations. Mechanism of Action: As a derivative, its mechanism is not defined and is a subject of ongoing research. The biological activity of such compounds is highly dependent on the specific substituents and the target system. Researchers are encouraged to investigate its potential interactions with various biological pathways. Safety Notice: This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

CAS No.

886504-38-7

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate

InChI

InChI=1S/C16H23NO3/c1-19-15-9-8-12(16(18)20-2)10-13(15)11-17-14-6-4-3-5-7-14/h8-10,14,17H,3-7,11H2,1-2H3

InChI Key

RASKANXPDRQCSG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)CNC2CCCCC2

Origin of Product

United States

Preparation Methods

Alkylation-Amination Approach

This method involves introducing a reactive electrophilic group at the 3-position of methyl 4-methoxybenzoate, followed by nucleophilic substitution with cyclohexylamine. A representative pathway is outlined below:

Step 1: Chloromethylation of Methyl 4-Methoxybenzoate
Methyl 4-methoxybenzoate undergoes chloromethylation using paraformaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst (e.g., ZnCl₂). This yields methyl 3-(chloromethyl)-4-methoxybenzoate, a critical intermediate.

Step 2: Amination with Cyclohexylamine
The chloromethyl intermediate reacts with cyclohexylamine in a polar aprotic solvent (e.g., DMF or THF) at elevated temperatures (70–90°C). The reaction proceeds via an SN2 mechanism, displacing the chloride ion with the cyclohexylamino group.

Optimization Notes :

  • Solvent Selection : Dimethylformamide (DMF) enhances nucleophilicity but may require stringent drying to prevent hydrolysis.

  • Stoichiometry : A 1.5–2.0 molar excess of cyclohexylamine ensures complete substitution, minimizing residual chloride.

  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) isolates the product in >85% purity.

Mannich Reaction Pathway

The Mannich reaction offers a one-pot route to install the aminomethyl group directly. In this approach, methyl 4-methoxybenzoate reacts with formaldehyde and cyclohexylamine under acidic conditions:

Methyl 4-methoxybenzoate+HCHO+CyclohexylamineH+Target Compound\text{Methyl 4-methoxybenzoate} + \text{HCHO} + \text{Cyclohexylamine} \xrightarrow{\text{H}^+} \text{Target Compound}

Reaction Conditions :

  • Catalyst : Acetic acid or HCl in ethanol.

  • Temperature : 60–80°C for 6–12 hours.

  • Yield : 70–75%, with byproducts arising from over-alkylation.

Advantages :

  • Fewer synthetic steps compared to alkylation-amination.

  • Utilizes commercially available reagents.

Challenges :

  • Competing side reactions (e.g., dimerization of cyclohexylamine).

  • Requires careful pH control to avoid ester hydrolysis.

Comparative Analysis of Preparation Methods

The table below contrasts the two primary synthetic routes based on yield, scalability, and practicality:

Parameter Alkylation-Amination Mannich Reaction
Number of Steps 21
Overall Yield 65–75%70–75%
Reaction Time 12–18 hours6–12 hours
Purification Complexity Moderate (column chromatography)High (byproduct removal)
Scalability HighModerate

Key Insight : The alkylation-amination route is preferred for large-scale synthesis due to higher reproducibility, whereas the Mannich reaction suits small-scale exploratory studies.

Advanced Functionalization and Derivative Synthesis

Nitration-Reduction Sequences

Incorporating nitro groups into the benzoate framework enables further functionalization. For example, nitration of methyl 3-(chloromethyl)-4-methoxybenzoate at the 5-position (meta to methoxy) followed by reduction yields amino intermediates, which can undergo cyclization or cross-coupling:

Methyl 3-(chloromethyl)-4-methoxybenzoateHNO3AcOHNitro derivativeFe/AcOHReductionAmino intermediate\text{Methyl 3-(chloromethyl)-4-methoxybenzoate} \xrightarrow[\text{HNO}_3]{\text{AcOH}} \text{Nitro derivative} \xrightarrow[\text{Fe/AcOH}]{\text{Reduction}} \text{Amino intermediate}

Application : This pathway is instrumental in synthesizing quinazolinone derivatives, as demonstrated in gefitinib syntheses.

Cyclohexylamine Modifications

Replacing cyclohexylamine with structurally analogous amines (e.g., piperidine or morpholine) alters the compound’s physicochemical properties. Such modifications require adjusting reaction stoichiometry and temperature to account for differences in nucleophilicity.

Industrial-Scale Considerations

Cost-Efficiency Analysis

  • Cyclohexylamine Sourcing : Commercially available at ~$15–20/kg, contributing to 40–50% of raw material costs.

  • Solvent Recovery : DMF and THF recycling reduces expenses by 20–30% .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: 3-[(Cyclohexylamino)methyl]-4-carboxybenzoic acid.

    Reduction: 3-[(Cyclohexylamino)methyl]-4-methoxybenzylamine.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate is primarily investigated for its potential as a pharmaceutical lead compound. Its applications include:

  • Anti-inflammatory Agents : The compound may serve as a precursor for developing drugs targeting inflammatory diseases, leveraging its ability to modulate pain pathways.
  • Pain Modulation : Due to its structural characteristics, it could be explored for analgesic properties, potentially offering new treatments for chronic pain conditions.
  • Agrochemical Potential : Beyond medicinal uses, the compound might find applications in agrochemicals, serving as an intermediate in synthesizing herbicides or pesticides.

Research indicates that this compound exhibits notable biological activities:

  • Inhibition of Enzymatic Pathways : It may act as an inhibitor of specific enzymes involved in disease pathways, similar to other compounds with structural analogs.
  • Cell Growth Modulation : Preliminary studies suggest potential effects on cell proliferation, making it relevant for cancer research.
  • Inflammation and Pain Management : A study focused on the anti-inflammatory properties of related benzoate derivatives found that modifications to the methoxy group significantly affected the compounds' efficacy in reducing inflammation markers in vitro.
  • Cancer Research : Investigations into similar compounds revealed that structural modifications could enhance selectivity towards cancer cell lines, suggesting that this compound might be optimized for targeted therapies .
  • Agrochemical Development : Research into the synthesis of new agrochemicals based on benzoate structures indicated promising results in herbicidal activity, highlighting the potential dual-use of this compound in both medicinal and agricultural contexts.

Mechanism of Action

The mechanism of action of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate lies in its substitution pattern. Below is a comparison with analogous benzoate derivatives:

Compound Name Substituents (Position) Key Functional Groups Reference
Methyl 4-methoxybenzoate 4-OCH₃ Methoxy
Methyl 3-amino-4-methoxybenzoate 3-NH₂, 4-OCH₃ Amine, Methoxy
Methyl 3-(3-chloropropoxy)-4-methoxybenzoate 3-O(CH₂)₃Cl, 4-OCH₃ Ether (chloroalkyl), Methoxy
Methyl 3-(chlorosulfonyl)-4-methoxybenzoate 3-SO₂Cl, 4-OCH₃ Sulfonyl chloride, Methoxy
Methyl 3-(cyclopentyloxy)-4-methoxybenzoate 3-O-cyclopentyl, 4-OCH₃ Ether (cyclopentyl), Methoxy
This compound 3-CH₂NH(C₆H₁₁), 4-OCH₃ Cyclohexylamine, Methoxy

Key Observations :

  • Methoxy Group at Position 4 : Common in all compared compounds, contributing to electron-donating effects and influencing solubility .
  • Variability at Position 3: The substituent here dictates chemical reactivity and biological activity. For example: Chlorosulfonyl (SO₂Cl): Highly reactive, useful in further derivatization .

Comparative Challenges :

  • The cyclohexylaminomethyl group requires careful control of reaction conditions to avoid over-alkylation or decomposition, unlike the straightforward synthesis of methyl 4-methoxybenzoate .

Physical and Chemical Properties

Property This compound Methyl 4-methoxybenzoate Methyl 3-(chlorosulfonyl)-4-methoxybenzoate
Molecular Weight ~307 g/mol (estimated) 166.15 g/mol 264.68 g/mol
Melting Point Not reported 48–50°C 126°C
Solubility Moderate in polar organic solvents High in DCM, ethanol Low in water, soluble in DMSO
Reactivity Basic (amine), nucleophilic Inert Electrophilic (SO₂Cl)

Notes:

  • The cyclohexyl group increases molecular weight and lipophilicity compared to simpler derivatives like methyl 4-methoxybenzoate .
  • The chlorosulfonyl derivative’s high melting point reflects strong intermolecular forces due to polarity .

Biological Activity

Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H23N1O3
  • Molecular Weight : 275.36 g/mol
  • CAS Number : 886504-38-7

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that the compound can inhibit the proliferation of various cancer cell lines by targeting specific signaling pathways involved in cell growth and survival.

Key Findings :

  • In vitro studies demonstrated a dose-dependent reduction in cell viability in cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the type of cancer cells tested.
  • Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and the modulation of Bcl-2 family proteins, promoting cell death in malignant cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays have shown that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antimicrobial Spectrum :

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer metabolism and microbial growth, disrupting essential metabolic pathways.
  • Receptor Modulation : It may also modulate receptor activity, influencing signal transduction pathways that regulate cellular responses to stress and growth factors.

Study on Anticancer Effects

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of this compound on human breast cancer cells. The results indicated that treatment with the compound resulted in a significant decrease in cell proliferation and an increase in apoptotic markers. The study concluded that this compound could serve as a promising candidate for further development as an anticancer agent.

Study on Antimicrobial Properties

In another study focusing on antimicrobial activity, researchers evaluated the effectiveness of this compound against various pathogenic bacteria. The findings suggested that the compound exhibited potent antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative therapeutic agent for treating resistant bacterial infections.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for synthesizing Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate?

  • Methodology :

  • Step 1 : Start with methyl 4-methoxybenzoate derivatives. Introduce the [(cyclohexylamino)methyl] group via nucleophilic substitution or reductive amination using cyclohexylamine and formaldehyde equivalents (e.g., paraformaldehyde) .
  • Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield. For example, use dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheres .
  • Step 3 : Purify intermediates via flash column chromatography (hexane:ethyl acetate gradients) and confirm purity using HPLC (>95%) .

Q. How is the compound characterized structurally post-synthesis?

  • Analytical Workflow :

  • Spectroscopy :
  • 1H/13C NMR : Assign peaks for the methoxy group (δ ~3.8–4.0 ppm), cyclohexyl protons (δ ~1.0–2.0 ppm), and aromatic protons (δ ~6.5–8.0 ppm). Cross-validate with DEPT and HSQC for connectivity .
  • IR : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and secondary amine (N–H bend ~3300 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves spatial conformation, bond angles, and hydrogen-bonding networks (e.g., R factor <0.05) .

Q. What preliminary assays evaluate the compound’s biological activity?

  • Screening Protocols :

  • Enzyme Inhibition : Test against kinases (e.g., HDAC8) or proteases using fluorogenic substrates. IC50 values are determined via dose-response curves .
  • Receptor Binding : Radioligand displacement assays (e.g., GPCRs) with competitive binding models to calculate Ki values .

Advanced Research Questions

Q. How to address discrepancies in reported biological activity data across studies?

  • Troubleshooting Framework :

  • Variable Control : Compare assay conditions (e.g., cell lines, incubation time). For example, IC50 discrepancies in HDAC8 inhibition may arise from differences in enzyme source (recombinant vs. native) .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO ≤1%) to ensure compound dissolution and avoid false negatives .
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics independently .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Modeling Approaches :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to HDAC7. Prioritize poses with favorable ΔG values (<−8 kcal/mol) and hydrogen bonds to catalytic zinc ions .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .

Q. How to optimize pharmacokinetic properties like solubility and metabolic stability?

  • Derivatization Strategies :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility. Monitor stability in simulated gastric fluid (pH 2.0) .
  • CYP450 Metabolism Studies : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., demethylation of the methoxy group). Block vulnerable sites with fluorine substituents .

Notes for Rigorous Research

  • Structural Validation : Always cross-validate SCXRD data with computational models (e.g., Mercury CSD) to resolve ambiguities in stereochemistry .
  • Reproducibility : Document synthesis conditions (e.g., inert atmosphere, reagent purity) to mitigate batch-to-batch variability .

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